molecular formula C14H15N B1596195 N-Benzyl-o-toluidine CAS No. 5405-13-0

N-Benzyl-o-toluidine

Cat. No. B1596195
Key on ui cas rn: 5405-13-0
M. Wt: 197.27 g/mol
InChI Key: QFRIIGBAHKSVIU-UHFFFAOYSA-N
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Patent
US06211242B1

Procedure details

To a solution of 2-methylaniline (1.0 g) and triethylamine (0.95 g) in N,N-dimethylformamide (15 ml) was added benzyl bromide (1.9 g) at ambient temperature and the mixture was stirred at ambient temperature overnight. The reaction mixture was diluted with ethyl acetate and it was washed with water and brine. Drying, filtering and the removal of solvents afforded a crude product. The crude product was chromatographed on silica gel (n-hexane:ethyl acetate=10:1) to give N-benzyl-2-methylaniline (795 mg) as a slightly yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C(N(CC)CC)C.[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CN(C)C=O.C(OCC)(=O)C>[CH2:16]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[CH3:1])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(N)C=CC=C1
Name
Quantity
0.95 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with water and brine
CUSTOM
Type
CUSTOM
Details
Drying
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
the removal of solvents
CUSTOM
Type
CUSTOM
Details
afforded a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel (n-hexane:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 795 mg
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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